molecular formula C11H12N2O3 B3252432 2-Hydroxy-L-tryptophan CAS No. 21704-80-3

2-Hydroxy-L-tryptophan

Cat. No. B3252432
CAS RN: 21704-80-3
M. Wt: 220.22 g/mol
InChI Key: VAUYGGXCASQWHK-QMMMGPOBSA-N
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Description

2-Hydroxy-L-tryptophan is a compound with the molecular formula C11H12N2O3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain linked to an indole ring .


Synthesis Analysis

The synthesis of this compound involves a class of tryptophan hydroxylases that are involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a carboxylic acid chain linked to an indole ring . The average mass of the molecule is 220.225 Da, and the monoisotopic mass is 220.084793 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H12N2O3. The average mass of the molecule is 220.225 Da, and the monoisotopic mass is 220.084793 Da .

Mechanism of Action

Target of Action

2-Hydroxy-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is a part of the class of organic compounds known as indolyl carboxylic acids and derivatives . These compounds contain a carboxylic acid chain linked to an indole ring . The primary target of this compound is the enzyme Quinohemoprotein ethanol dehydrogenase type-1 in the organism Comamonas testosteroni .

Mode of Action

It is known that it interacts with its target enzyme, leading to changes in the organism’s metabolic processes .

Biochemical Pathways

L-Tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target

Pharmacokinetics

It is known that l-tryptophan, the parent compound, is metabolized via the kynurenine pathway, with the rate-limiting enzymes being tryptophan 2,3-dioxygenase (tdo) in the liver and indoleamine 2,3-dioxygenases (ido1/ido2) elsewhere . The stability of TDO protein is regulated by tryptophan, allowing tight control of tryptophanemia .

Result of Action

Disruptions in l-tryptophan metabolism, from which this compound is derived, are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan, the parent compound . Furthermore, the stability of the TDO protein, a key enzyme in L-Tryptophan metabolism, is regulated by tryptophan, which can be influenced by dietary supply .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Hydroxy-L-tryptophan in lab experiments is that it is a naturally occurring compound that is readily available. It is also relatively easy to synthesize and can be used in a variety of experimental settings. One limitation of using this compound in lab experiments is that it may not be as potent as other compounds that are used to manipulate serotonin levels in the brain.

Future Directions

There are a number of future directions for research on 2-Hydroxy-L-tryptophan. One area of research is focused on the potential use of this compound in the treatment of obesity. There is some evidence to suggest that this compound may help to reduce appetite and promote weight loss. Another area of research is focused on the potential use of this compound in the treatment of migraine headaches. There is some evidence to suggest that this compound may help to reduce the frequency and severity of migraine headaches. Finally, there is ongoing research focused on understanding the mechanisms of action of this compound and its potential therapeutic benefits in the treatment of various medical conditions.

Scientific Research Applications

2-Hydroxy-L-tryptophan has been studied extensively for its potential therapeutic benefits in the treatment of various medical conditions. It has been shown to be effective in the treatment of depression, anxiety, and sleep disorders. It has also been studied for its potential use in the treatment of fibromyalgia, migraine headaches, and obesity.

Safety and Hazards

The safety data sheet for L-5-Hydroxytryptophan, a related compound, indicates that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUYGGXCASQWHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951604
Record name 2-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21704-80-3, 2899-29-8
Record name (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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